molecular formula C10H7NO4 B14266449 6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde CAS No. 139277-41-1

6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde

Cat. No.: B14266449
CAS No.: 139277-41-1
M. Wt: 205.17 g/mol
InChI Key: HMFFNWLUBJWUOJ-UHFFFAOYSA-N
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Description

6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde is an organic compound with a complex structure that includes a hydroxyl group, a nitro group, and a propynyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of a hydroxybenzaldehyde derivative followed by the introduction of the propynyl group through a substitution reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound’s functional groups allow it to form covalent bonds with active sites, inhibiting enzyme activity or altering protein function. The pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrosalicylaldehyde: Similar structure but lacks the propynyl group.

    2-Hydroxy-3-nitrobenzaldehyde: Similar but with different positioning of functional groups.

Uniqueness

6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

139277-41-1

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

6-hydroxy-3-nitro-2-prop-1-ynylbenzaldehyde

InChI

InChI=1S/C10H7NO4/c1-2-3-7-8(6-12)10(13)5-4-9(7)11(14)15/h4-6,13H,1H3

InChI Key

HMFFNWLUBJWUOJ-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=C(C=CC(=C1C=O)O)[N+](=O)[O-]

Origin of Product

United States

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